2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazoles, including Compound X, involves the construction of a five-membered heterocyclic ring system. Oxadiazoles exist in four regioisomeric forms: 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole. These compounds have gained attention in material science, medicinal chemistry, and high-energy applications . The presence of two carbon atoms in the oxadiazole ring allows for diverse substituents, impacting their properties and potential applications .
Chemical Reactions Analysis
The chemical reactivity of Compound X depends on its substituents and electronic environment. Oxadiazoles have been utilized as high-energy molecules, energetic materials, ionic salts, and pharmaceutical compounds . Further studies would be needed to explore its specific reactions and functional groups.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c28-22(18-32-23-25-24-21(31-23)17-20-9-5-2-6-10-20)26-12-14-27(15-13-26)33(29,30)16-11-19-7-3-1-4-8-19/h1-11,16H,12-15,17-18H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFVRIFZOPRHM-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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